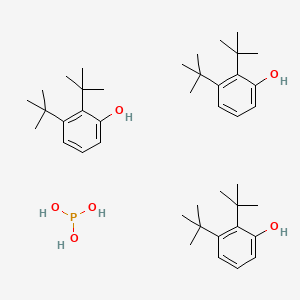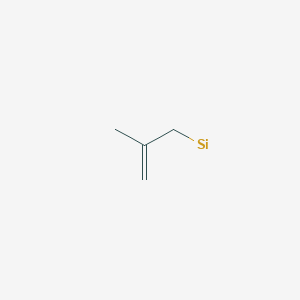![molecular formula C10H5F5O B14297416 [(3,3,4,4,4-Pentafluorobut-1-yn-1-yl)oxy]benzene CAS No. 112586-73-9](/img/structure/B14297416.png)
[(3,3,4,4,4-Pentafluorobut-1-yn-1-yl)oxy]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(3,3,4,4,4-Pentafluorobut-1-yn-1-yl)oxy]benzene: is a chemical compound characterized by the presence of a pentafluorobutynyl group attached to a benzene ring through an oxygen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [(3,3,4,4,4-Pentafluorobut-1-yn-1-yl)oxy]benzene typically involves the reaction of 3,3,4,4,4-pentafluorobut-1-yne with phenol in the presence of a suitable base. The reaction conditions often include the use of a solvent such as tetrahydrofuran (THF) and a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: [(3,3,4,4,4-Pentafluorobut-1-yn-1-yl)oxy]benzene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the triple bond in the pentafluorobutynyl group to a double or single bond.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, introducing different substituents onto the ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas (H2).
Substitution: Halogens (e.g., bromine, chlorine) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products:
Oxidation: Formation of pentafluorobutyric acid derivatives.
Reduction: Formation of pentafluorobutene or pentafluorobutane derivatives.
Substitution: Formation of halogenated benzene derivatives.
Applications De Recherche Scientifique
Chemistry: [(3,3,4,4,4-Pentafluorobut-1-yn-1-yl)oxy]benzene is used as a building block in organic synthesis, particularly in the development of fluorinated organic compounds which are valuable in materials science and pharmaceuticals.
Biology: In biological research, this compound can be used to study the effects of fluorinated groups on biological activity and molecular interactions.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and advanced materials with unique properties such as high thermal stability and resistance to chemical degradation.
Mécanisme D'action
The mechanism by which [(3,3,4,4,4-Pentafluorobut-1-yn-1-yl)oxy]benzene exerts its effects is largely dependent on its chemical structure. The presence of the pentafluorobutynyl group can influence the compound’s reactivity and interactions with other molecules. The molecular targets and pathways involved may include:
Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes by binding to their active sites.
Receptor Binding: It may interact with cellular receptors, modulating signal transduction pathways.
Membrane Interaction: The fluorinated group can affect the compound’s ability to integrate into lipid membranes, influencing membrane fluidity and permeability.
Comparaison Avec Des Composés Similaires
- 3,3,4,4,4-Pentafluorobut-1-ene
- 3,3,4,4,4-Pentafluoro-1-butyne
- 3,3,4,4,4-Pentafluorobutan-1-ol
Comparison: [(3,3,4,4,4-Pentafluorobut-1-yn-1-yl)oxy]benzene is unique due to the presence of both a fluorinated alkyne group and a benzene ring. This combination imparts distinct chemical and physical properties, such as increased reactivity and stability compared to its analogs. The presence of the oxygen atom linking the two groups also provides additional sites for chemical modification, enhancing its versatility in synthetic applications.
Propriétés
Numéro CAS |
112586-73-9 |
|---|---|
Formule moléculaire |
C10H5F5O |
Poids moléculaire |
236.14 g/mol |
Nom IUPAC |
3,3,4,4,4-pentafluorobut-1-ynoxybenzene |
InChI |
InChI=1S/C10H5F5O/c11-9(12,10(13,14)15)6-7-16-8-4-2-1-3-5-8/h1-5H |
Clé InChI |
YYIJXSWNFHGWRJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)OC#CC(C(F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2-Diethoxy-N-[4-(2-formylhydrazinyl)phenyl]acetamide](/img/structure/B14297333.png)

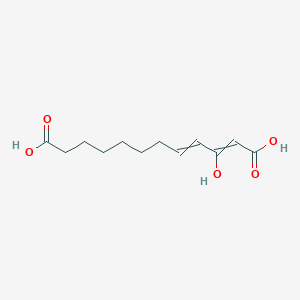
![3,4-Dichloro-8-oxabicyclo[3.2.1]octa-3,6-dien-2-one](/img/structure/B14297361.png)
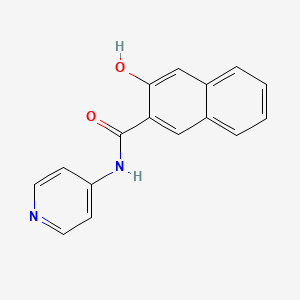
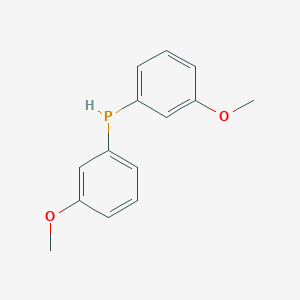
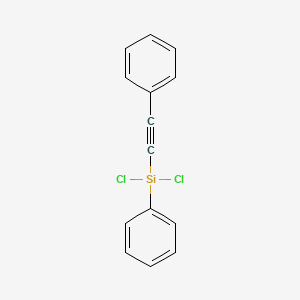
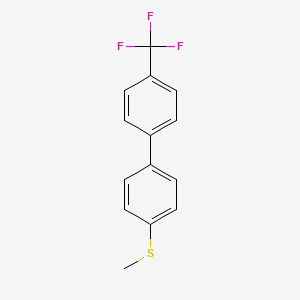

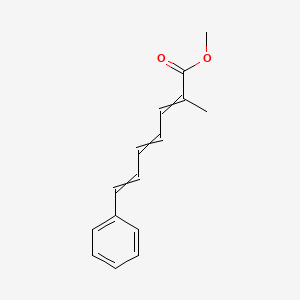
![1,3-Dioxolane, 4-[(2-chloroethoxy)methyl]-2-(trichloromethyl)-](/img/structure/B14297388.png)
